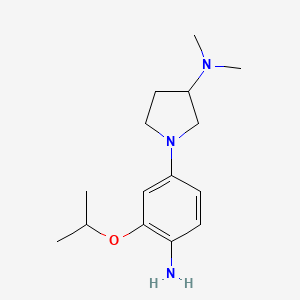
1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpyrrolidin-3-amine is a synthetic organic compound. Compounds of this nature often have applications in medicinal chemistry, particularly in the development of pharmaceuticals. The structure of this compound suggests it may interact with biological systems in a specific manner, potentially making it useful for therapeutic purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpyrrolidin-3-amine likely involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the amino group, and the attachment of the propan-2-yloxyphenyl moiety. Typical reaction conditions might include:
Formation of the pyrrolidine ring: This could be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the amino group: This might involve a nucleophilic substitution reaction.
Attachment of the propan-2-yloxyphenyl moiety: This could be done through an etherification reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpyrrolidin-3-amine may undergo various chemical reactions, including:
Oxidation: This could involve the conversion of the amino group to a nitro group or other oxidized forms.
Reduction: This might involve the reduction of any nitro groups back to amino groups.
Substitution: This could involve the replacement of functional groups with other groups, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents might include potassium permanganate or hydrogen peroxide.
Reduction: Common reagents might include lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Common reagents might include alkyl halides or halogenating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction might yield fully saturated amines.
Wissenschaftliche Forschungsanwendungen
1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpyrrolidin-3-amine could have various scientific research applications, including:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological systems.
Medicine: As a potential therapeutic agent.
Industry: As an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpyrrolidin-3-amine would depend on its specific interactions with biological targets. This might involve binding to receptors, enzymes, or other proteins, leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpyrrolidin-2-amine
- 1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpyrrolidin-4-amine
Uniqueness
1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpyrrolidin-3-amine may have unique properties compared to similar compounds, such as different binding affinities, metabolic stability, or biological activity. These differences could make it more suitable for specific applications.
Eigenschaften
Molekularformel |
C15H25N3O |
|---|---|
Molekulargewicht |
263.38 g/mol |
IUPAC-Name |
1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C15H25N3O/c1-11(2)19-15-9-12(5-6-14(15)16)18-8-7-13(10-18)17(3)4/h5-6,9,11,13H,7-8,10,16H2,1-4H3 |
InChI-Schlüssel |
GXJUTZXVOUKJMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCC(C2)N(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


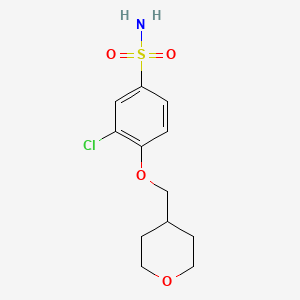
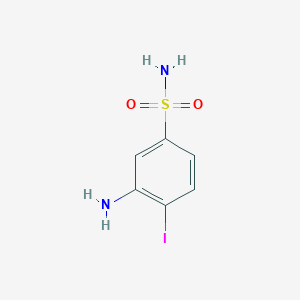
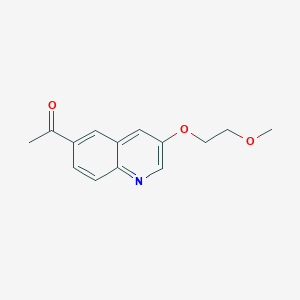
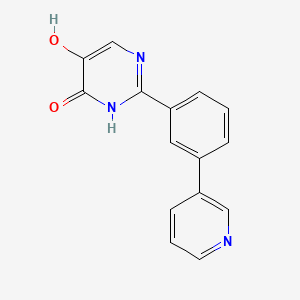
![4-Chloro-6-[(1,1-dimethylethyl)thio]quinoline](/img/structure/B13877736.png)
![2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine](/img/structure/B13877737.png)
![3-(2-chloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13877743.png)
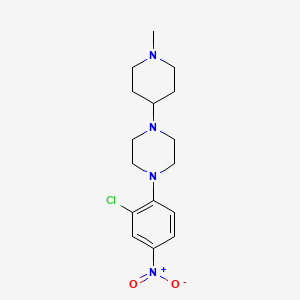
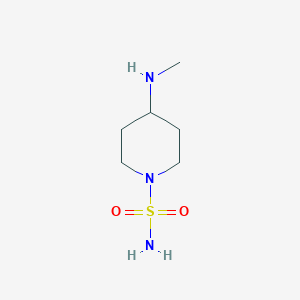

![2-methylpropyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13877767.png)
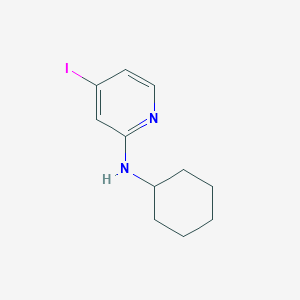
![4-amino-N-[1-(4-ethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13877774.png)
![N-(3,4-dimethoxyphenyl)-6-(1H-indazol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13877788.png)
